2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide has various biochemical and physiological effects. These include anti-inflammatory, anti-cancer, and anti-diabetic effects. This compound has also been shown to have antioxidant properties and to enhance the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide in lab experiments include its high purity, stability, and low toxicity. However, the limitations include its high cost and limited availability.
Zukünftige Richtungen
There are various future directions for the study of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide. These include further studies to understand its mechanism of action, optimization of its synthesis method to increase yield and reduce cost, and development of new derivatives with improved pharmacological properties. In addition, this compound could be studied for its potential applications in other areas, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide is a promising chemical compound that has shown potential in various areas of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and its derivatives in the development of new drugs and treatments for various diseases.
Synthesemethoden
The synthesis of 2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide involves the reaction of 3-benzyl-4-oxo-1,3-thiazolidine-2-carboxylic acid with 4-aminobenzoyl chloride and 2-furylmethylamine. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions. The resulting product is then purified by various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino}-N-(2-furylmethyl)benzamide has been studied for its potential applications in various areas of scientific research. One of the most promising applications is in medicinal chemistry, where this compound has shown potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation.
Eigenschaften
Molekularformel |
C29H25N3O4S |
---|---|
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
2-[[4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)benzoyl]amino]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C29H25N3O4S/c33-26-19-37-29(32(26)18-20-7-2-1-3-8-20)22-14-12-21(13-15-22)27(34)31-25-11-5-4-10-24(25)28(35)30-17-23-9-6-16-36-23/h1-16,29H,17-19H2,(H,30,35)(H,31,34) |
InChI-Schlüssel |
MHILZDNJVUWUCJ-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4)CC5=CC=CC=C5 |
Kanonische SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCC4=CC=CO4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.